![molecular formula C12H10N2O4S B13445700 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid: is an organic compound known for its distinctive molecular architecture. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is a chemical intermediate to the drug olanzapine and has been the subject of intensive study due to its ability to exist in multiple well-characterized crystalline polymorphic forms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid involves a series of chemical reactions. The initial step is a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system, resulting in 2-amino-5-methylthiophene-3-carbonitrile. The amino group is then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to yield the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for research and development.
Biology: In biological research, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is a key intermediate in the production of olanzapine, a medication used to treat mental health conditions such as schizophrenia and bipolar disorder .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its role as an intermediate in olanzapine synthesis involves complex biochemical pathways that affect neurotransmitter activity in the brain .
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile
- 2-[(2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene]aminoacetic Acid
Comparison: Compared to similar compounds, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid is unique due to its ability to exist in multiple crystalline polymorphic forms. This polymorphism allows it to exhibit different physical and chemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H10N2O4S |
|---|---|
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
5-methyl-2-(2-nitroanilino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O4S/c1-7-6-8(12(15)16)11(19-7)13-9-4-2-3-5-10(9)14(17)18/h2-6,13H,1H3,(H,15,16) |
InChI-Schlüssel |
VRMDRDPNBLCOLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)
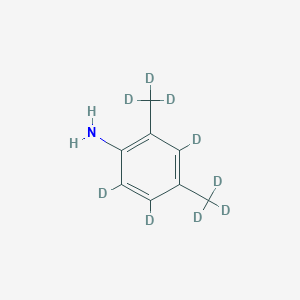
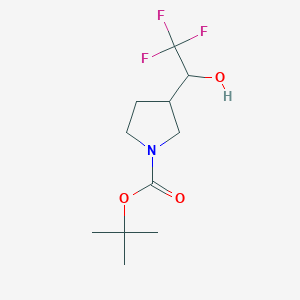
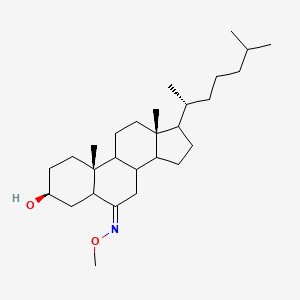
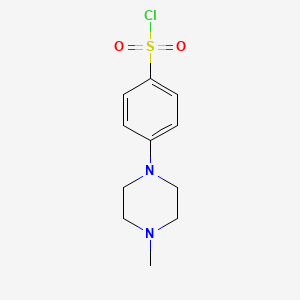
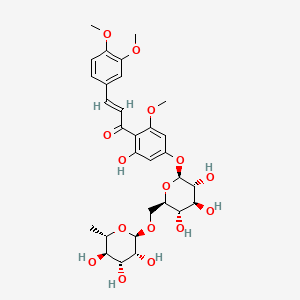
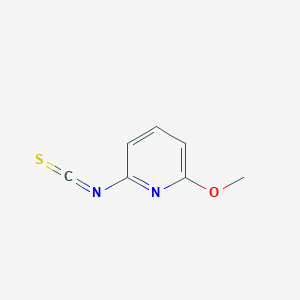


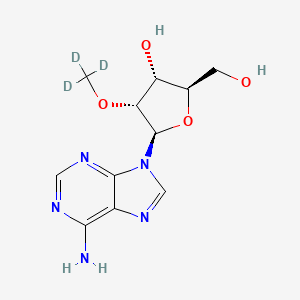
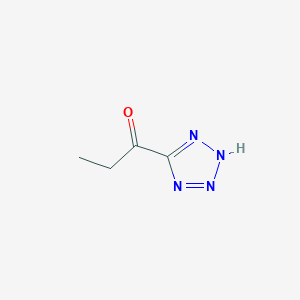

![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
